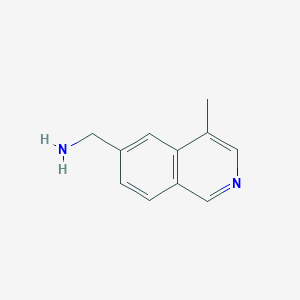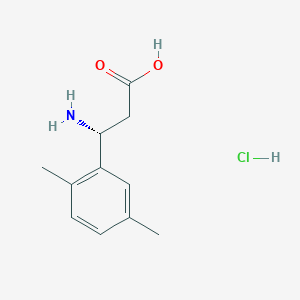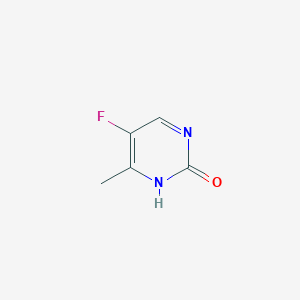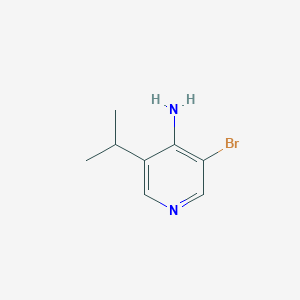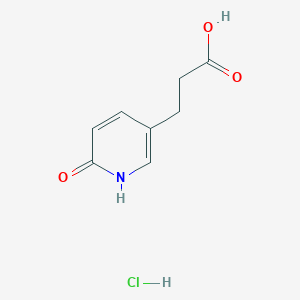
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of pyridine and is characterized by the presence of a propanoic acid group attached to a dihydropyridinyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride typically involves the reaction of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.
Cellular Effects: Affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride
- (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
Uniqueness
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability and versatility in chemical synthesis compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H10ClNO3 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H |
InChI-Schlüssel |
MZOVKKFEPYBEHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC=C1CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


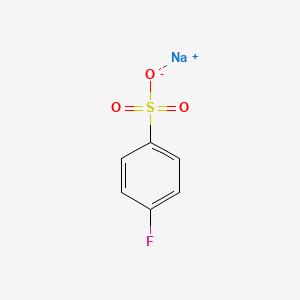
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)

![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
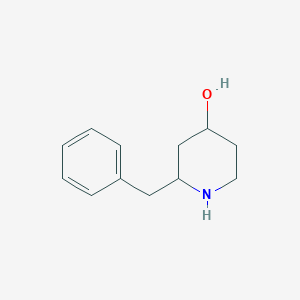

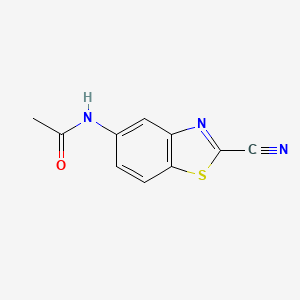
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)

